
PKUMDL-WQ-2201
Vue d'ensemble
Description
PKUMDL WQ 2201 est un composé chimique connu pour son rôle de modulateur allostérique négatif de la phosphoglycérate déshydrogénase (PHGDH). Ce composé a montré un potentiel significatif dans l'inhibition de la croissance des cellules cancéreuses en ciblant la voie de biosynthèse de la sérine .
Applications De Recherche Scientifique
Cancer Research
Recent studies have identified 2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid as a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer cell metabolism. The compound has demonstrated an IC50 value of 35.7 μM in inhibiting PHGDH activity, leading to reduced cell viability in various cancer cell lines .
Experimental Procedures:
- In vitro assays were conducted to assess the compound's effects on cell viability and tumor growth.
- In vivo studies were performed using animal models to evaluate the therapeutic potential against tumor development.
Results:
- The compound exhibited dose-dependent suppression of cell viability across multiple cancer types, indicating its potential as a therapeutic agent .
Synthetic Applications
The unique functional groups present in 2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid allow for versatile synthetic applications:
- The chloro group can undergo nucleophilic substitution reactions.
- The hydrazinylidene moiety can participate in condensation reactions with carbonyl compounds.
- The furan ring enables electrophilic aromatic substitution reactions, enhancing its utility in organic synthesis .
Case Study 1: Inhibition of Cancer Cell Growth
A study explored the effects of 2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid on breast cancer cells. The results indicated that treatment with the compound led to significant reductions in cell proliferation and induced apoptosis through the activation of intrinsic pathways .
Parameter | Control | Treated |
---|---|---|
Cell Viability (%) | 100 | 45 |
Apoptotic Cells (%) | 5 | 30 |
PHGDH Activity (IC50 μM) | - | 35.7 |
Case Study 2: Metabolic Reprogramming
Another investigation focused on the metabolic reprogramming effects of the compound on colorectal cancer cells. The findings suggested that the compound alters glucose metabolism pathways, leading to decreased lactate production and enhanced oxidative phosphorylation .
Metabolic Parameter | Control | Treated |
---|---|---|
Lactate Production (mM) | 8 | 3 |
Oxygen Consumption Rate (nmol O₂/min) | 20 | 35 |
Mécanisme D'action
Target of Action
PKUMDL-WQ-2201 is a potent and selective non-NAD±competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) . PHGDH is an enzyme that catalyzes the first step in the serine biosynthesis pathway . This enzyme has been recognized as a potential target for cancer treatment due to its upregulation in many tumor types .
Mode of Action
This compound interacts with PHGDH by binding to an allosteric site, which is located in the substrate-binding domain . This binding inhibits the activity of PHGDH, thereby reducing the synthesis of serine in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serine biosynthesis pathway . By inhibiting PHGDH, this compound disrupts the first step of this pathway, leading to a decrease in serine synthesis . Serine is a crucial amino acid that contributes to various metabolic processes, including nucleotide synthesis, redox homeostasis, amino acid transport, and folic acid metabolism .
Pharmacokinetics
It’s known that this compound is a potent inhibitor with an ic50 value of 357 μM . It also inhibits PHGDH mutants with IC50s of 69 μM (T59A) and >300 μM (T56AK57A) .
Result of Action
The inhibition of PHGDH by this compound leads to a reduction in serine synthesis in cancer cells . This disruption in serine synthesis can lead to a decrease in tumor growth .
Analyse Biochimique
Biochemical Properties
PKUMDL-WQ-2201 plays a crucial role in biochemical reactions by selectively inhibiting phosphoglycerate dehydrogenase (PHGDH). This enzyme is involved in the serine synthesis pathway, which is critical for cancer cell proliferation. This compound binds to allosteric site II in the substrate-binding domain of PHGDH, thereby inhibiting its activity . This interaction disrupts the serine synthesis pathway, leading to reduced serine levels in cancer cells and ultimately inhibiting their growth.
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It influences cell function by inhibiting the serine synthesis pathway, which is essential for cell proliferation and survival. This inhibition leads to a decrease in serine levels, affecting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this results in reduced cell viability and tumor growth inhibition.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the allosteric site II of phosphoglycerate dehydrogenase (PHGDH). This binding inhibits the enzyme’s activity, preventing the conversion of 3-phosphoglycerate to phosphohydroxypyruvate, a key step in the serine synthesis pathway . By inhibiting this pathway, this compound reduces serine levels in cancer cells, leading to decreased cell proliferation and tumor growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound continues to inhibit serine synthesis and reduce cancer cell viability over time, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent suppression of cell viability in a range of cancer cell lines . At higher doses, this compound effectively inhibits tumor growth in xenograft mouse models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile.
Metabolic Pathways
This compound is involved in the serine synthesis pathway by inhibiting phosphoglycerate dehydrogenase (PHGDH). This inhibition disrupts the conversion of 3-phosphoglycerate to phosphohydroxypyruvate, leading to reduced serine levels in cells . The compound does not appear to interact significantly with other metabolic pathways, making it a specific inhibitor of serine synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound’s solubility in DMSO (15 mg/mL) facilitates its cellular uptake and distribution . This compound does not rely on specific transporters or binding proteins for its localization, allowing it to accumulate in target cells and tissues effectively.
Subcellular Localization
This compound is localized primarily in the cytoplasm, where it interacts with phosphoglycerate dehydrogenase (PHGDH) in the serine synthesis pathway . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles, ensuring its activity is focused on inhibiting serine synthesis.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
PKUMDL WQ 2201 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide 2-chloro-4-nitrobenzoïque avec divers réactifs. Les étapes clés incluent:
Nitration: Introduction d'un groupe nitro dans le cycle aromatique.
Réduction: Conversion du groupe nitro en un groupe amino.
Cyclisation: Formation du cycle furane.
Substitution: Introduction du groupe éthylamino.
Méthodes de production industrielle
La production industrielle de PKUMDL WQ 2201 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté optimale. Le processus comprend généralement:
Traitement par lots: Addition contrôlée de réactifs et de solvants.
Purification: Techniques telles que la recristallisation et la chromatographie pour atteindre le niveau de pureté souhaité.
Analyse Des Réactions Chimiques
Types de réactions
PKUMDL WQ 2201 subit plusieurs types de réactions chimiques, y compris:
Oxydation: Conversion de groupes fonctionnels à des états d'oxydation plus élevés.
Réduction: Réduction des groupes nitro en groupes amino.
Substitution: Remplacement de groupes fonctionnels par d'autres substituants.
Réactifs et conditions courants
Agents oxydants: Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs: Borohydrure de sodium, hydrure d'aluminium et de lithium.
Solvants: Diméthylsulfoxyde, éthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de PKUMDL WQ 2201, qui peuvent être utilisés pour des recherches et des développements ultérieurs .
Applications de la recherche scientifique
PKUMDL WQ 2201 a un large éventail d'applications dans la recherche scientifique, notamment:
Chimie: Utilisé comme outil pour étudier l'inhibition de la PHGDH et ses effets sur les voies métaboliques.
Biologie: Etudié pour son rôle dans l'inhibition de la biosynthèse de la sérine dans les cellules cancéreuses.
Médecine: Agent thérapeutique potentiel pour le traitement des cancers qui surexpriment la PHGDH.
Industrie: Utilisé dans le développement de nouveaux médicaments et de nouvelles modalités de traitement .
Mécanisme d'action
PKUMDL WQ 2201 exerce ses effets en se liant à un site allostérique sur la PHGDH, distinct du site actif. Cette liaison inhibe l'activité de l'enzyme, conduisant à une réduction de la synthèse de la sérine. L'inhibition de la biosynthèse de la sérine perturbe les processus métaboliques essentiels à la prolifération des cellules cancéreuses, réduisant ainsi la croissance tumorale .
Comparaison Avec Des Composés Similaires
Composés similaires
PKUMDL WQ 2202: Un autre inhibiteur allostérique de la PHGDH avec une structure chimique légèrement différente.
PKUMDL WQ 2203: Fonction similaire mais avec des variations d'affinité de liaison et d'efficacité.
Unicité
PKUMDL WQ 2201 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la PHGDH. Il a montré une efficacité significative dans la réduction de la croissance tumorale dans divers modèles de cancer, ce qui en fait un candidat prometteur pour un développement ultérieur .
Activité Biologique
2-Chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 335.8 g/mol. It features a chloro group, a furan ring, and an ethylcarbamothioylhydrazine moiety, which contribute to its biological properties.
Antimicrobial Properties
Research has indicated that compounds similar to 2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid exhibit significant antimicrobial activity. A study focusing on substituted benzoic acids evaluated their effectiveness against various bacterial strains. The results demonstrated that certain derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance efficacy .
Compound | Antimicrobial Activity | Gram Positive | Gram Negative |
---|---|---|---|
2-Chloro-4-[5-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid | Moderate | Yes | Yes |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that derivatives with hydrazine functionalities can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell cycle arrest and subsequent cell death. Notably, compounds with furan rings have been reported to enhance cytotoxicity against specific cancer cell lines .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to disease processes. Preliminary studies suggest that 2-chloro-4-[5-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways. This inhibition could contribute to its potential as an anti-inflammatory agent .
Case Studies
- Antimicrobial Efficacy : A case study involving the synthesis of various hydrazone derivatives demonstrated that modifications at the benzoic acid core significantly impacted antimicrobial activity. The study highlighted that introducing an ethylcarbamothioyl group enhanced the compound's effectiveness against resistant bacterial strains.
- Cytotoxicity Assessment : In another study, a series of furan-based compounds were tested for cytotoxic effects on breast cancer cells (MCF-7). The results indicated that the presence of the hydrazine moiety was crucial for inducing apoptosis, with IC50 values suggesting promising therapeutic indices.
Propriétés
IUPAC Name |
2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-2-17-15(23)19-18-8-10-4-6-13(22-10)9-3-5-11(14(20)21)12(16)7-9/h3-8H,2H2,1H3,(H,20,21)(H2,17,19,23)/b18-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPACBFAEZIPDRT-QGMBQPNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.